molecular formula C8H18N2O B8509129 3-dimethylamino-N-isopropylpropanamide

3-dimethylamino-N-isopropylpropanamide

Cat. No.: B8509129
M. Wt: 158.24 g/mol
InChI Key: KCCTXRLHDDLCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethylamino-N-isopropylpropanamide (C8H17N3O) is a tertiary amine-containing amide derivative characterized by a dimethylamino group (-N(CH3)2) attached to a propyl chain and an isopropyl substituent on the amide nitrogen. This compound’s structure confers unique physicochemical properties, including moderate polarity due to the amide bond and lipophilicity from the isopropyl group. Such features make it a candidate for applications in pharmaceuticals (e.g., as a prodrug intermediate) or polymer chemistry.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-(dimethylamino)-N-propan-2-ylpropanamide

InChI

InChI=1S/C8H18N2O/c1-7(2)9-8(11)5-6-10(3)4/h7H,5-6H2,1-4H3,(H,9,11)

InChI Key

KCCTXRLHDDLCIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

2-{[3-(Dimethylamino)propyl]amino}-N-(2-Methoxyethyl)propanamide (C11H25N3O2)

Structural Differences :

  • Amide Substituent : The target compound’s isopropyl group is replaced by a 2-methoxyethyl group (-OCH2CH2-) in this analog .
  • Molecular Weight : Higher molar mass (231.33 g/mol vs. ~171.24 g/mol for the target compound) due to the methoxyethyl moiety.

Physicochemical Properties :

  • Polarity : The methoxyethyl group introduces ether oxygen, enhancing hydrophilicity compared to the isopropyl group.

Applications : Likely used in drug delivery systems due to balanced lipophilicity-hydrophilicity.

N,N-Dibenzyl-3-[[3-(Dibenzylamino)-3-Oxopropyl]Amino]Propanamide (C31H32N4O2)

Structural Differences :

  • Substituents: Bulkier dibenzyl groups replace dimethylamino and isopropyl groups .
  • Molecular Weight : Significantly higher (492.61 g/mol) due to aromatic substituents.

Physicochemical Properties :

  • Solubility : Reduced water solubility due to hydrophobic benzyl groups.
  • Thermal Stability : Enhanced stability from aromatic π-π stacking interactions.

Applications: Potential use in high-performance polymers or as a catalyst ligand.

3-(Dimethylamino)Propylamine (C5H14N2)

Structural Differences :

  • Functional Group : Contains a primary amine (-NH2) instead of an amide .

Physicochemical Properties :

  • Basicity : Higher basicity (pKa ~10.5) due to the amine group, contrasting with the amide’s low basicity (pKa ~-0.5).
  • Reactivity : Prone to nucleophilic reactions (e.g., alkylation), unlike the stable amide bond in the target compound.

Applications : Intermediate in surfactant synthesis or epoxy curing agents.

2-(Diisopropylamino)Ethyl Chloride Hydrochloride (C8H19Cl2N)

Structural Differences :

  • Chloride Group : Reactive chloroethyl moiety absent in the target compound .
  • Amine Type: Diisopropylamino group (-N(iPr)2) vs. dimethylamino (-N(CH3)2).

Physicochemical Properties :

  • Reactivity : The chloride enables nucleophilic substitution reactions, unlike the inert amide.
  • Lipophilicity : Increased due to branched isopropyl groups.

Applications : Precursor in quaternary ammonium compound synthesis.

Research Implications and Gaps

  • Drug Design : The isopropyl amide’s lipophilicity may improve blood-brain barrier penetration compared to methoxyethyl derivatives .
  • Material Science : Reduced steric hindrance compared to dibenzyl analogs could enhance polymerization efficiency .
  • Toxicity: The dimethylamino group’s low basicity may mitigate cytotoxicity observed in amine-rich analogs .

Further studies on synthesis routes, stability, and biological activity are needed to validate these hypotheses.

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